Cas no 66-77-3 (naphthalene-1-carbaldehyde)
naphthalene-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1-Naphthaldehyde
- 1-naphthaldehyde (alpha)
- 1-Naphthaldehdye
- 1-ANPHTHALDEHYDE
- 1-FORMYLNAPHTHALENE
- 1-Naphthalenecarboxaldehyde
- 1-NAPHTHYLALDEHYDE
- A-NAPHTHALDEHYDE
- I-Naphthaldehyd
- naphthalene-1-carboxaldehyde
- naphthalene-1-carboxyaldehyde
- α-Naphthaldehyde
- α-Naphthal
- Naphthalene-1-carbaldehyde
- alpha-Naphthal
- alpha-Naphthaldehyde
- Naphthaldehyde
- .alpha.-Naphthal
- alpha-Naphthylcarboxaldehyde
- alpha-Naphthylaldehyde
- naphthalene-1-aldehyde
- .alpha.-Naphthaldehyde
- .alpha.-Naphthylaldehyde
- I-Napthaldehyde
- 1-Napthaldehyde
- .alpha.-Naphthylcarboxaldehyde
- NAPHTHALENECARBOXALDEHYDE
- alphaalpha-naphthaldehyde
- UN
- 1-naphthaldehyd
- 1-naphthalene carboxaldehyde
- LS-94155
- FT-0672609
- MFCD00004003
- 1-Naphthaldehyde, 95%
- BIDD:GT0176
- NSC-6106
- a-Naphthal
- naphthaleneformaldehyde
- 1-naphtoaldehyde
- naphthalene-formaldehyde
- .ALPHA.-NAPHTHALENECARBOXALDEHYDE
- naphthal
- FT-0608101
- A835544
- AM62619
- UNII-H3I0B5F8SX
- 1naphthaldehyde
- DTXSID5058775
- NCGC00341016-01
- 66-77-3
- bmse000532
- PD139181
- C11-H8-O
- 1-Naphthaldehyde (8CI)
- Q21050985
- BRN 0386082
- 1-naphthalencarboxaldehyde
- AB01331896-02
- SCHEMBL9005
- CHEMBL3265260
- .ALPHA.-NAPHTHOALDEHYDE
- N0002
- formylnaphthalene
- Z104472874
- naphthalene-1 carbaldehyde
- AKOS000118888
- 4-Naphthalene-1-carboxaldehyde
- 1-naphthyl aldehyde
- H3I0B5F8SX
- STK498756
- BDBM50013801
- AC-5796
- 1-naftalencarboxaldehido
- 1-naphthalenecarbaldehyde
- 1-naphtaldehyde
- 1-naphthylcarboxaldehyde
- D70897
- EN300-19124
- 1-Formylnaphthalene; 1-Naphthylaldehyde; 1-Naphthylcarboxaldehyde
- CHEBI:52367
- Naphtalene-1-carbaldehyde
- 1-Naphthoaldehyde
- NSC6106
- AS-19333
- InChI=1/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8
- EINECS 200-633-4
- naphthaline-1-carbaldehyde
- 1-napthylaldehyde
- W-104738
- NSC 6106
- alpha-naphthoaldehyde
- CS-D1451
- 30678-61-6
- F2190-0608
- NS00020333
- 1- Naphthaldehyde
- DB-038174
- Naphthaldehdye
- 1Naphthylaldehyde
- 200-633-4
- DTXCID2044686
- alphaNaphthylaldehyde
- 1Formylnaphthalene
- ALPHA-NAPHTHALENECARBOXALDEHYDE
- alphaNaphthaldehyde
- alphaNaphthal
- alphaNaphthylcarboxaldehyde
- 1Naphthalenecarboxaldehyde
- FN02194
- naphthalene-1-carbaldehyde
-
- MDL: MFCD00004003
- Inchi: 1S/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H
- InChI Key: SQAINHDHICKHLX-UHFFFAOYSA-N
- SMILES: O=CC1C=CC=C2C=CC=CC2=1
- BRN: 386082
Computed Properties
- Exact Mass: 156.05800
- Monoisotopic Mass: 156.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.1
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Pale yellow crystal
- Density: 1.15 g/mL at 25 °C(lit.)
- Melting Point: 1-2 °C (lit.)
- Boiling Point: 291°C(lit.)
- Flash Point: Degrees Fahrenheit:230°F
Degrees Celsius:110°C - Refractive Index: n20/D 1.652(lit.)
- PH: 7 (< 1g/l, H2O, 20℃)
- Solubility: <1g/l
- Water Partition Coefficient: Soluble in ethanol, ether, acetone, benzene. Insoluble in water.
- PSA: 17.07000
- LogP: 2.65230
- Sensitiveness: Air Sensitive
- Solubility: Soluble in ethanol, ether, acetone, insoluble in water.
naphthalene-1-carbaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:3082
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S37/39-S26-S24/25-S36/37-S23
- RTECS:QJ0190000
-
Hazardous Material Identification:
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Store at room temperature
- Packing Group:III
- Risk Phrases:R22
- Safety Term:S24/25
- Packing Group:III
naphthalene-1-carbaldehyde Customs Data
- HS CODE:2912190090
- Customs Data:
China Customs Code:
2912299000Overview:
2912299000. Other cyclic aldehydes without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912299000. other cyclic aldehydes without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
naphthalene-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 065345-5g |
1-Naphthaldehyde |
66-77-3 | 97% | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 065345-25g |
1-Naphthaldehyde |
66-77-3 | 97% | 25g |
£14.00 | 2022-03-01 | |
| Fluorochem | 065345-100g |
1-Naphthaldehyde |
66-77-3 | 97% | 100g |
£45.00 | 2022-03-01 | |
| Fluorochem | 065345-500g |
1-Naphthaldehyde |
66-77-3 | 97% | 500g |
£147.00 | 2022-03-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15610-50g |
1-Naphthaldehyde, 97% |
66-77-3 | 97% | 50g |
¥505.00 | 2023-02-25 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15610-250g |
1-Naphthaldehyde, 97% |
66-77-3 | 97% | 250g |
¥1892.00 | 2023-02-25 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15610-1000g |
1-Naphthaldehyde, 97% |
66-77-3 | 97% | 1000g |
¥6430.00 | 2023-02-25 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N111813-100g |
naphthalene-1-carbaldehyde |
66-77-3 | 97% | 100g |
¥291.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N111813-5g |
naphthalene-1-carbaldehyde |
66-77-3 | 97% | 5g |
¥33.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N111813-25g |
naphthalene-1-carbaldehyde |
66-77-3 | 97% | 25g |
¥91.90 | 2023-09-01 |
naphthalene-1-carbaldehyde Suppliers
naphthalene-1-carbaldehyde Related Literature
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Mohammad Ali Zolfigol,Fatemeh Afsharnadery,Saeed Baghery,Sadegh Salehzadeh,Farahnaz Maleki RSC Adv. 2015 5 75555
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Ardeshir Khazaei,Mohammad Ali Zolfigol,Saied Alaie,Saeed Baghery,Babak Kaboudin,Yadollah Bayat,Asiye Asgari RSC Adv. 2016 6 10114
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Gurjaspreet Singh,Priyanka,Sushma,Pawan,Diksha,Suman,Mohit,Anita Devi,Sofia Gupta New J. Chem. 2022 46 2094
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Mohammad Ali Zolfigol,Saeed Baghery,Ahmad Reza Moosavi-Zare,Seyed Mohammad Vahdat,Heshmatollah Alinezhad,Mohammad Norouzi RSC Adv. 2015 5 45027
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5. The case of the missing acetylene. The mechanism of an intramolecular SN(V) reaction and a new route to 1-methylbenzo[de]quinolinesDavid R. W. Hodgson,Anthony J. Kirby,Neil Feeder J. Chem. Soc. Perkin Trans. 1 1999 949
Additional information on naphthalene-1-carbaldehyde
Naphthalene-1-Carbaldehyde: A Comprehensive Overview
Naphthalene-1-carbaldehyde, also known by its CAS number 66-77-3, is a versatile aromatic aldehyde with significant applications in various industries. This compound, often referred to as 1-formylnaphthalene, has been a subject of extensive research due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and materials science. In this article, we delve into the latest findings and advancements related to naphthalene-1-carbaldehyde, providing a detailed and up-to-date analysis of its structure, synthesis, applications, and toxicity.
The molecular structure of naphthalene-1-carbaldehyde consists of a naphthalene ring system with a formyl group (-CHO) attached at the 1-position. This arrangement imparts the compound with distinct electronic properties, making it highly reactive under certain conditions. Recent studies have highlighted the importance of its electronic configuration in determining its reactivity in various chemical reactions. For instance, researchers have explored the role of the formyl group in facilitating electrophilic aromatic substitution reactions, which are critical in synthesizing complex organic molecules.
One of the most significant advancements in the synthesis of naphthalene-1-carbaldehyde involves the use of green chemistry principles. Traditionally, this compound was synthesized via oxidation of naphthylmethanol using strong oxidizing agents like KMnO4. However, recent studies have demonstrated that using enzymatic oxidation or microwave-assisted synthesis can significantly reduce reaction times and minimize waste generation. These methods not only enhance the efficiency of production but also align with global sustainability goals.
The applications of naphthalene-1-carbaldehyde are vast and continually expanding. In the pharmaceutical industry, it serves as an intermediate in the synthesis of various bioactive compounds. For example, recent research has focused on its role in developing anti-inflammatory agents and anticancer drugs. The compound's ability to form stable complexes with metal ions has also made it a valuable ligand in coordination chemistry. Additionally, naphthalene-1-carbaldehyde is widely used in agrochemicals as a precursor for fungicides and herbicides.
In the field of materials science, naphthalene-1-carbaldehyde has shown promise as a building block for advanced materials such as conducting polymers and organic semiconductors. Recent studies have explored its use in creating self-healing polymers and stimuli-responsive materials. These applications leverage the compound's unique electronic properties and ability to undergo reversible chemical transformations under specific conditions.
Despite its numerous benefits, understanding the toxicity profile of naphthalene-1-carbaldehyde is crucial for ensuring safe handling and application. Recent toxicological studies have revealed that exposure to this compound can cause acute respiratory irritation and skin sensitization in laboratory animals. However, further research is needed to assess its long-term effects on human health and ecosystems.
In conclusion, naphthalene-1-carbaldehyde (CAS No. 66-77-3) remains a pivotal compound in modern chemistry due to its versatility and wide-ranging applications. With ongoing advancements in synthesis methods and material science applications, this compound continues to be a focal point for researchers worldwide. As we move forward, it is essential to prioritize sustainable practices and thorough toxicity assessments to maximize its benefits while minimizing potential risks.
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